molecular formula C18H39NO5 B1617330 Triethanolamine laurate CAS No. 2224-49-9

Triethanolamine laurate

Cat. No. B1617330
M. Wt: 349.5 g/mol
InChI Key: WLMZUANPXHJWCH-UHFFFAOYSA-N
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Patent
US05903399

Procedure details

A four-necked flask equipped with a stirrer, condenser and thermometer was charged with 400 parts of lauric acid. After 300 parts of triethanolamine was added at room temperature, the reaction was carried out at room temperature for 2 hours to provide lauric acid triethanolamine salt (LA-1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:14])(=[O:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].[N:15]([CH2:22][CH2:23][OH:24])([CH2:19][CH2:20][OH:21])[CH2:16][CH2:17][OH:18]>>[N:15]([CH2:22][CH2:23][OH:24])([CH2:19][CH2:20][OH:21])[CH2:16][CH2:17][OH:18].[C:1]([OH:14])(=[O:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCC)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(CCO)(CCO)CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A four-necked flask equipped with a stirrer, condenser

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N(CCO)(CCO)CCO.C(CCCCCCCCCCC)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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